DY131

ERR selectivity pan-ERR agonist SLU-PP-332

DY131 (GSK 9089) is the preferred selective ERRβ/γ agonist for studies where ERRα activation would confound interpretation. With >300-fold selectivity over ERRα (EC50 >30 μM vs ~130 nM for ERRγ), it uniquely combines ERRβ/γ agonism with Smo antagonism (IC50 3.75 μM for Smo; 2 μM for Gli). Validated in vivo for hepatoprotection (5 mg/kg/day LPS model) and in TNBC antimitotic studies (MDA-MB-231 IC50 5 μM). Unlike pan-ERR agonists (e.g., SLU-PP-332), DY131 does not activate ERRα. Ensure experimental reproducibility—order high-purity (≥98%) DY131 for your research.

Molecular Formula C18H21N3O2
Molecular Weight 311.4 g/mol
CAS No. 95167-41-2
Cat. No. B1671000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDY131
CAS95167-41-2
SynonymsDY-131
N'-((1E)-(4-(diethylamino)phenyl)methylene)-4-hydroxybenzohydrazide
Molecular FormulaC18H21N3O2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13+
InChIKeyWLKOCYWYAWBGKY-CPNJWEJPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DY131: An ERRβ/γ-Selective Agonist with Verified Procurement Differentiation from Pan-ERR Agonists and Closest Analogs


DY131 (GSK 9089, CAS 95167-41-2) is a synthetic, low-molecular-weight (311.38 g/mol) hydrazide derivative that acts as a potent and selective agonist at the orphan nuclear receptors estrogen-related receptor β (ERRβ) and γ (ERRγ) [1]. First characterized as an ERRβ/γ agonist ligand in 2005, DY131 exhibits a distinct pharmacological profile characterized by high selectivity over the closely related ERRα, as well as the classical estrogen receptors ERα and ERβ, with minimal to no activity at concentrations up to 30 μM . This selective activation profile, combined with its additional capacity to inhibit Smoothened (Smo) signaling, distinguishes DY131 from non-selective pan-ERR agonists and other in-class alternatives, making it a critical tool for dissecting ERRβ/γ-specific biology .

DY131: Why Class-Level Substitution with GSK4716 or Pan-ERR Agonists Compromises Experimental Fidelity


Within the ERR ligand class, compounds are often erroneously grouped as interchangeable agonists. However, substitution of DY131 with the closest analog GSK4716, or with pan-ERR agonists like SLU-PP-332, introduces confounding pharmacological variables. While both DY131 and GSK4716 are described as ERRβ/γ agonists, they exhibit divergent secondary pharmacology on the Hedgehog/Smoothened (Smo) pathway and require different concentrations to achieve comparable Smo inhibition [1]. Furthermore, pan-ERR agonists such as SLU-PP-332 lack the receptor-subtype selectivity that is a defining characteristic of DY131, as they potently activate ERRα in addition to ERRβ/γ, thereby obscuring receptor-specific biological readouts . Consequently, the use of a less selective or non-identical analog cannot be assumed to yield equivalent experimental outcomes without quantitative validation, risking misinterpretation of ERR-subtype-specific functions.

DY131: Quantitative Evidence of Differentiated Activity, Selectivity, and In Vivo Efficacy vs. Closest Analogs


Superior ERRγ/β Selectivity vs. Pan-ERR Agonist SLU-PP-332 Enables ERRα-Free Biological Interrogation

DY131 demonstrates a high degree of selectivity for ERRβ and ERRγ, exhibiting no activity on ERRα, ERα, or ERβ at concentrations up to 30 μM . In contrast, the pan-ERR agonist SLU-PP-332 activates ERRα, ERRβ, and ERRγ with EC50 values of 98 nM, 230 nM, and 430 nM, respectively . This selectivity profile means that at concentrations where DY131 robustly activates ERRγ (EC50 ~130 nM), it does not engage ERRα, whereas SLU-PP-332 activates ERRα with higher potency (EC50 98 nM) than its activity on ERRβ/γ.

ERR selectivity pan-ERR agonist SLU-PP-332 off-target activity

Greater Potency in Smoothened (Smo) Ciliary Translocation Inhibition vs. Closest Analog GSK4716

In a direct side-by-side comparison, DY131 and GSK4716 were assessed for their ability to inhibit Hedgehog (Hh) pathway-induced Smo accumulation at the primary cilium. DY131 achieved comparable inhibition of Smo accumulation at a concentration of 3.75 μM, whereas GSK4716 required a higher concentration of 7.5 μM to achieve a similar effect [1]. This demonstrates that DY131 is approximately twice as potent as GSK4716 in this functional assay of Smo antagonism.

Hedgehog signaling Smoothened inhibitor GSK4716 ciliary translocation

Quantified Antimitotic and Growth-Inhibitory Effects in Triple-Negative Breast Cancer (TNBC) Cells vs. Non-Cancer Cells

DY131 exhibits selective growth inhibition in a panel of breast cancer cell lines, with a pronounced effect in triple-negative breast cancer (TNBC) models. In MDA-MB-231 cells (a TNBC line), DY131 induced cell death with an IC50 of 5 μM, while in non-cancer MCF10A cells, the IC50 was >10 μM [1]. This differential sensitivity is accompanied by a bimodal cell cycle arrest (G1 and G2/M) and activation of the p38 stress kinase pathway .

TNBC antimitotic MDA-MB-231 cell cycle arrest

Validated In Vivo Hepatoprotective Efficacy in LPS-Induced Acute Liver Injury Model

In a mouse model of LPS-induced acute liver injury, pretreatment with DY131 (5 mg/kg/day, i.p., for 3 days) significantly ameliorated liver damage. Quantitatively, this was demonstrated by a marked reduction in serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH) compared to vehicle-treated controls [1]. Importantly, no comparable in vivo efficacy data for GSK4716 or SLU-PP-332 has been reported in this specific hepatoprotection context, establishing DY131 as the ERRγ agonist with validated activity in this disease-relevant model.

acute liver injury LPS hepatoprotection in vivo

Dual ERRγ Agonism and Smo Antagonism: A Unique Polypharmacology Not Shared by GSK4716

DY131 possesses a unique dual pharmacological profile: it is both an ERRβ/γ agonist and a Smoothened (Smo) signaling inhibitor . The Smo antagonism is quantifiable, with IC50 values of 0.8 μM for inhibiting Shh-induced Smo::EGFP accumulation and approximately 2 μM for inhibiting Gli transcriptional activity [1]. While GSK4716 is also reported to have some effect on the Hh pathway, the direct comparative data (see Evidence Item 2) shows DY131 is twice as potent in Smo inhibition assays. This polypharmacology is not a class effect of all ERRγ agonists, as evidenced by the lack of robust Smo inhibition data for pan-ERR agonists like SLU-PP-332.

polypharmacology Smo inhibition ERR agonism GSK4716

ERRγ Transcriptional Activation Potency Comparable to Endogenous Ligand Bisphenol A (BPA)

DY131 activates ERRγ-mediated transcription with an EC50 of approximately 130 nM [1]. This potency is comparable to that of the environmental endocrine disruptor bisphenol A (BPA), which activates ERRγ with an EC50 of 174 ± 56 nM and a Kd of 98.6 ± 21.8 nM [2]. This places DY131's potency in the same range as a well-characterized, physiologically relevant ERRγ ligand, validating its use as a pharmacological tool to mimic or interrogate ERRγ activation at concentrations relevant to endogenous signaling.

ERRγ agonism Bisphenol A EC50 EDC

DY131: Validated Research Applications Stemming from Its Differentiated Pharmacological Profile


Dissecting ERRβ/γ-Specific Biology Without ERRα Confounding

Based on the quantitative selectivity data (Evidence Item 1), DY131 is the preferred tool for experiments where ERRα activation would confound interpretation. For example, in studies of mitochondrial biogenesis, metabolism, or cancer cell proliferation where ERRα is known to play a distinct role, the >300-fold selectivity window of DY131 over ERRα (EC50 >30 μM vs. EC50 ~130 nM for ERRγ) ensures that observed phenotypes can be confidently attributed to ERRβ/γ agonism. This is in contrast to the pan-ERR agonist SLU-PP-332, which potently activates ERRα (EC50 98 nM) and thus cannot discriminate between ERR subtype functions .

Investigating Crosstalk Between ERR and Hedgehog Signaling Pathways

As established in Evidence Items 2 and 5, DY131 possesses a unique dual pharmacology as both an ERRβ/γ agonist and a Smo antagonist. This makes it uniquely suited for studies exploring the intersection of nuclear receptor signaling and the Hedgehog pathway, such as in certain cancers or developmental processes. The 2-fold greater potency in Smo inhibition compared to GSK4716 (3.75 μM vs. 7.5 μM) and the quantifiable IC50 for Gli activity (2 μM) provide researchers with a characterized tool for probing this crosstalk without the need for multiple compounds [1].

Preclinical Modeling of Sepsis-Associated Acute Liver Injury

Evidence Item 4 demonstrates that DY131 is the only ERRγ agonist with peer-reviewed, quantitative in vivo efficacy in an LPS-induced acute liver injury model. The observed reduction in serum ALT, AST, and LDH at a dose of 5 mg/kg/day establishes a validated protocol for studying ERRγ-mediated hepatoprotection. Researchers investigating sepsis or liver dysfunction can rely on this established in vivo model and dosing regimen, reducing experimental variability and increasing the likelihood of reproducible results compared to unvalidated analogs [2].

Studying ERRβ2-Dependent Mitotic Disruption in Triple-Negative Breast Cancer

Based on the differential cytotoxicity data in Evidence Item 3, DY131 is a validated chemical probe for investigating ERRβ2-mediated antimitotic effects in TNBC. The IC50 of 5 μM in MDA-MB-231 cells, coupled with the >2-fold selectivity over non-cancer MCF10A cells, provides a quantitative framework for dose-response studies. This application is further supported by the demonstrated mechanism involving p38 MAPK activation and G2/M cell cycle arrest, offering multiple downstream readouts for target engagement and pathway analysis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for DY131

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.